molecular formula C14H11NO3 B12620190 3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione CAS No. 918413-13-5

3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione

Cat. No.: B12620190
CAS No.: 918413-13-5
M. Wt: 241.24 g/mol
InChI Key: YSEAZUUIZZDXAK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a high-purity chemical compound offered for research and development purposes. This compound features a fused furo-pyrrole-dione structure, a scaffold recognized in medicinal chemistry for its potential as a privileged structure in the design of biologically active molecules. Related pyrrolo[3,4-c]pyrrole-dione derivatives have been identified as key scaffolds in pharmaceutical research, particularly for developing agents with anti-inflammatory activity through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This multi-target inhibition strategy is a promising approach for creating therapies with maximum efficacy and minimal side effects . The structural motif is also of significant interest in materials science. The planar, conjugated nature of the core system, as observed in related dicarboximide structures, facilitates intermolecular interactions such as π-π stacking and C-H···O hydrogen bonding, which can lead to the formation of well-ordered supramolecular architectures . These properties are exploitable in the development of organic electronic materials and pigments. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

918413-13-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1,4-dimethyl-5-phenylfuro[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C14H11NO3/c1-8-11-12(9(2)18-14(11)17)13(16)15(8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

YSEAZUUIZZDXAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(OC2=O)C)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1-phenylpyrazole with suitable reagents to form the desired furan-pyrrole fused structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Recent studies have highlighted the potential of 3,6-dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione as an anti-inflammatory agent. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against these enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Neuroprotective Effects
In neuropharmacology, compounds derived from this structure have been investigated for their neuroprotective effects against calcium overload and oxidative stress in neuronal cells. These properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to selectively block calcium entry into cells could lead to new therapeutic strategies for these conditions .

Materials Science

Electroluminescent Properties
Research has also explored the use of this compound in the development of organic light-emitting diodes (OLEDs). The compound's unique electronic properties allow it to act as an effective light-emitting material. Studies on polymers based on this compound have shown bright red photo- and electroluminescence, making it a candidate for applications in display technologies .

Biochemical Applications

Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various cellular processes including metabolism and cell survival. In silico studies have identified derivatives with promising inhibitory activity against GSK-3, indicating potential applications in metabolic disorders and cancer treatment .

Data Summary

Application Area Key Findings References
Anti-inflammatoryInhibits COX enzymes; potential for treating chronic inflammation ,
NeuroprotectionProtects against calcium overload; implications for neurodegenerative diseases ,
ElectroluminescenceExhibits bright red luminescence; potential use in OLEDs
Enzyme inhibitionInhibits GSK-3; potential applications in metabolic disorders ,

Case Study 1: Anti-inflammatory Activity

A series of compounds based on the furo[3,4-c]pyrrole scaffold were synthesized and tested for their COX inhibitory activity. The results indicated that several derivatives showed higher efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a new avenue for developing anti-inflammatory therapies.

Case Study 2: Electroluminescent Devices

A study focused on the incorporation of furo[3,4-c]pyrrole derivatives into polymer matrices for OLED applications demonstrated that these materials exhibited superior luminescent properties compared to conventional organic materials. This advancement could lead to more efficient and brighter display technologies.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Bulk : The diphenylcyclohexyl groups in the compound from increase steric hindrance, likely reducing bioavailability compared to the smaller methyl and phenyl groups in the target compound.
  • Halogenation Effects : Fluoroimide’s dichloro and fluorophenyl substituents enhance electrophilicity, critical for its fungicidal activity . The absence of halogens in the target compound may limit similar reactivity.
  • Methyl vs. Phenyl : Methyl groups in the target compound may improve metabolic stability compared to bulkier substituents, as seen in agrochemical optimizations .

Bioactivity Hypotheses

The phenyl group could facilitate π-π interactions with biological targets, while the methyl groups may enhance lipophilicity for membrane penetration .

Biological Activity

3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11NO3
  • CAS Number : 918413-13-5
  • Molecular Structure : The compound features a furo[3,4-c]pyrrole core structure which is known for its diverse biological activities.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of the furo[3,4-c]pyrrole scaffold exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Enzyme Inhibition :
    • Compounds derived from this scaffold were evaluated for their inhibitory effects on COX-1, COX-2, and LOX using colorimetric assays. The results indicated that several derivatives showed potent inhibition of these enzymes, suggesting their potential as anti-inflammatory agents .
  • IC50 Values :
    • Among the derivatives tested, specific compounds exhibited lower IC50 values against human dermal fibroblasts. For instance:
      • Compound 3d: IC50 = 86.55 μM
      • Compound 3o: IC50 = 49.47 μM
      • Compound 3m: Highest IC50 = 563.49 μM .

The mechanism by which these compounds exert their anti-inflammatory effects involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of COX and LOX enzymes. For example:

  • Compound 3e forms hydrogen bonds with Arg120 and Ser530 in COX-1 and exhibits π—alkyl interactions with various amino acid residues in the enzyme's binding site .

Study 1: Inhibition of COX and LOX

A study published in MDPI characterized a series of compounds including 3,6-dimethyl derivatives for their ability to inhibit COX and LOX. The research utilized molecular docking simulations to predict binding affinities and elucidate the interaction dynamics between the compounds and target enzymes. The findings highlighted that certain derivatives could potentially serve as lead compounds for further development as anti-inflammatory drugs .

Study 2: Cytotoxicity Evaluation

In another investigation focusing on human dermal fibroblasts, the cytotoxicity of various furo[3,4-c]pyrrole derivatives was assessed. The results indicated that while some compounds exhibited cytotoxic effects at higher concentrations, others showed a pro-proliferative effect on normal cells, suggesting a nuanced biological profile that warrants further exploration .

Data Summary

CompoundIC50 (μM)Target EnzymeBiological Activity
3d86.55COX-1Anti-inflammatory
3o49.47COX-2Anti-inflammatory
3m563.49NHDFCytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,6-dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione and its derivatives?

  • Answer : The compound can be synthesized via cyclization reactions or structural modifications of pyrrolo[3,4-c]pyrrole-1,4-dione scaffolds. For example, visible-light photocatalyzed [3+2] cycloaddition between 2H-azirines and maleimides yields dihydropyrrolo[3,4-c]pyrrole-dione derivatives, which can be aromatized to the target structure using oxidizing agents like DDQ . Alkyl chain substitutions (e.g., 2-ethylhexyl or octyldodecyl groups) improve solubility and processability, as demonstrated in polymer synthesis for organic electronics .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR resolve regioisomeric ambiguities in the fused furo-pyrrole system. 2D NMR (e.g., COSY, HSQC) confirms substituent positions .
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, particularly for brominated or fluorinated derivatives .
  • UV-Vis Spectroscopy : Absorbance peaks in the 400–600 nm range indicate π-conjugation, relevant for optoelectronic applications .

Q. What are the primary research applications of this compound?

  • Answer : It serves as a building block for:

  • Organic Photovoltaics : As a non-fullerene acceptor in polymer solar cells (e.g., PDPP4T polymers), enhancing power conversion efficiency via tailored electron-deficient cores .
  • Photoacoustic Imaging : π-Conjugated derivatives act as contrast agents due to strong near-infrared absorption .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chains, aryl substituents) influence optoelectronic properties?

  • Answer : Substituent effects are methodologically evaluated through:

  • Electrochemical Analysis : Cyclic voltammetry measures HOMO/LUMO levels; electron-withdrawing groups (e.g., thiophene, bromine) lower LUMO, improving electron mobility .
  • DFT Calculations : Predict charge distribution and bandgap tuning. For example, 3,6-di(thiophen-2-yl) substitutions enhance intramolecular charge transfer .
  • Solubility Studies : Long alkyl chains (e.g., 2-decyltetradecyl) reduce aggregation in solution-phase processing .

Q. How can researchers resolve contradictions in device performance data across studies?

  • Answer : Discrepancies often arise from:

  • Structural Isomerism : Weak vs. strong electron-accepting isomers (e.g., IFPPD vs. LFPPD) yield varying photovoltaic outputs. Comparative studies using grazing-incidence XRD and space-charge-limited current (SCLC) measurements clarify structure-property relationships .
  • Processing Conditions : Spin-coating speed and solvent annealing affect film morphology. Atomic force microscopy (AFM) and grazing-incidence wide-angle X-ray scattering (GIWAXS) standardize thin-film characterization .

Q. What mechanisms underlie the compound’s stability in operational environments (e.g., solar cells)?

  • Answer : Stability is assessed via:

  • Accelerated Aging Tests : Light-soaking and thermal stress (85°C/85% RH) quantify degradation rates. Encapsulation with UV-resistant polymers (e.g., PMMA) mitigates photo-oxidation .
  • Spectroscopic Monitoring : In situ Raman or FTIR identifies bond cleavage or oxidation products .

Q. How can computational modeling guide the design of novel derivatives?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict packing behavior in solid-state materials.
  • Time-Dependent DFT (TD-DFT) : Models excited-state properties to optimize absorption spectra .
  • Machine Learning : Trained on datasets of known pyrrolo-pyrrole derivatives to predict synthetic feasibility and bandgaps .

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